molecular formula C14H11FN2O3S B344681 1-(5-Fluoro-2-methoxyphenyl)sulfonylbenzimidazole CAS No. 691381-41-6

1-(5-Fluoro-2-methoxyphenyl)sulfonylbenzimidazole

Cat. No. B344681
CAS RN: 691381-41-6
M. Wt: 306.31g/mol
InChI Key: VJJLTNUDBNHGDL-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-methoxyphenyl)sulfonylbenzimidazole is a chemical compound with the molecular formula C14H11FN2O3S . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound that is an important pharmacophore and a privileged structure in medicinal chemistry .


Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of benzene rings possessing nitrogen-containing functional groups at the ortho position with various reagents . A study reports a simple process to synthesize and separate 2-substituted benzimidazole derivatives with high yield and efficiency .


Molecular Structure Analysis

The molecular structure of 1-(5-Fluoro-2-methoxyphenyl)sulfonylbenzimidazole consists of a benzimidazole core, which is a bicyclic compound made up of fused benzene and imidazole rings . It also contains a sulfonyl group attached to the benzimidazole ring and a 5-fluoro-2-methoxyphenyl group attached to the sulfonyl group .


Chemical Reactions Analysis

Benzimidazole is a base and can be deprotonated with stronger bases . The presence of the sulfonyl group in 1-(5-Fluoro-2-methoxyphenyl)sulfonylbenzimidazole may influence its reactivity and the types of chemical reactions it can undergo.

properties

IUPAC Name

1-(5-fluoro-2-methoxyphenyl)sulfonylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O3S/c1-20-13-7-6-10(15)8-14(13)21(18,19)17-9-16-11-4-2-3-5-12(11)17/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJLTNUDBNHGDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2C=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501326761
Record name 1-(5-fluoro-2-methoxyphenyl)sulfonylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501326761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202434
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(5-Fluoro-2-methoxyphenyl)sulfonylbenzimidazole

CAS RN

691381-41-6
Record name 1-(5-fluoro-2-methoxyphenyl)sulfonylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501326761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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